![molecular formula C13H20FNO3S B12515327 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- CAS No. 819865-12-8](/img/structure/B12515327.png)
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a sulfonic acid group attached to a propyl chain, which is further linked to an amino group substituted with a 2-fluorophenyl and a tert-butyl group. This unique structure imparts specific chemical properties that make it valuable in various fields.
準備方法
The synthesis of 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- involves several steps. One common method includes the reaction of 3-aminopropanesulfonic acid with 2-(2-fluorophenyl)-1,1-dimethylethylamine under controlled conditions. The reaction typically requires a suitable solvent, such as methanol or ethanol, and may involve the use of catalysts to enhance the reaction rate. Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity of the final product .
化学反応の分析
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water, ethanol, or acetone.
科学的研究の応用
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with proteins and enzymes.
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. This inhibition occurs through the stabilization of amyloid-beta monomers, preventing their oligomerization and subsequent aggregation into neurotoxic fibrils. Additionally, the compound may interact with GABA receptors, modulating neurotransmission and exerting neuroprotective effects .
類似化合物との比較
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- can be compared with other similar compounds, such as:
3-Amino-1-propanesulfonic acid (Homotaurine): This compound shares a similar sulfonic acid group but lacks the fluorophenyl and tert-butyl substitutions.
3-Hydroxy-1-propanesulfonic acid: This compound contains a hydroxyl group instead of an amino group, leading to different chemical properties and applications.
3-Chloro-2-hydroxy-1-propanesulfonic acid: The presence of a chloro group imparts distinct reactivity, making it useful in specific synthetic applications.
The unique structural features of 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- contribute to its specific chemical properties and diverse applications, distinguishing it from other related compounds.
特性
CAS番号 |
819865-12-8 |
|---|---|
分子式 |
C13H20FNO3S |
分子量 |
289.37 g/mol |
IUPAC名 |
3-[[1-(2-fluorophenyl)-2-methylpropan-2-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H20FNO3S/c1-13(2,15-8-5-9-19(16,17)18)10-11-6-3-4-7-12(11)14/h3-4,6-7,15H,5,8-10H2,1-2H3,(H,16,17,18) |
InChIキー |
FBNZDDFUPAAORY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC=CC=C1F)NCCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[d]oxazol-2-yl)-5-iodophenol](/img/structure/B12515245.png)
![Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-](/img/structure/B12515261.png)
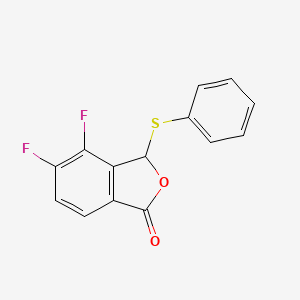
![2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol](/img/structure/B12515274.png)
![2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12515284.png)
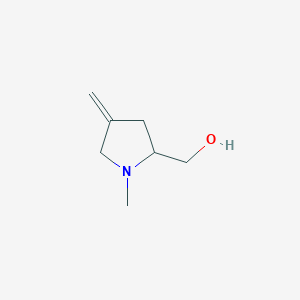
![3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12515301.png)
![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)
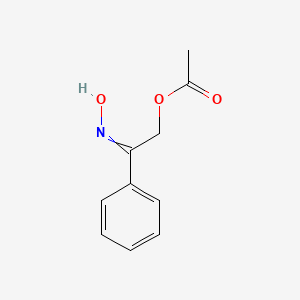
![tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12515318.png)
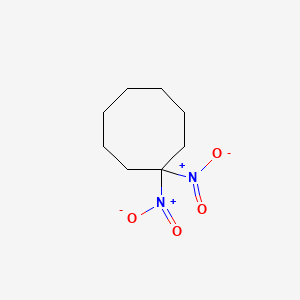
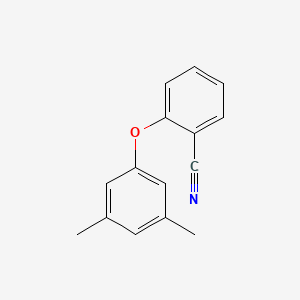
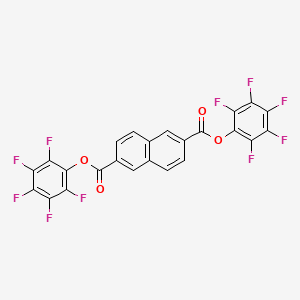
![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)
